molecular formula C14H12N4 B14059829 {4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile CAS No. 25442-68-6

{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile

Katalognummer: B14059829
CAS-Nummer: 25442-68-6
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: RISYOXHUXDEKNI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile is an organic compound with the molecular formula C14H12N4 It is known for its unique structure, which includes a benzylidene group attached to a propanedinitrile moiety through a cyanoethyl and methylamino linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile typically involves the reaction of 4-[(2-Cyanoethyl)(methyl)amino]benzaldehyde with malononitrile. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of benzylidene oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzylidene derivatives.

Wissenschaftliche Forschungsanwendungen

{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of {4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(2-Cyanoethyl)(methyl)amino]benzaldehyde
  • 2-{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}malononitrile
  • 4-(Methylamino)pyridine

Uniqueness

{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzylidene group with a propanedinitrile moiety through a cyanoethyl and methylamino linkage sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

25442-68-6

Molekularformel

C14H12N4

Molekulargewicht

236.27 g/mol

IUPAC-Name

2-[[4-[2-cyanoethyl(methyl)amino]phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C14H12N4/c1-18(8-2-7-15)14-5-3-12(4-6-14)9-13(10-16)11-17/h3-6,9H,2,8H2,1H3

InChI-Schlüssel

RISYOXHUXDEKNI-UHFFFAOYSA-N

Kanonische SMILES

CN(CCC#N)C1=CC=C(C=C1)C=C(C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.